molecular formula INa B1214201 Sodium iodide I 131 CAS No. 7790-26-3

Sodium iodide I 131

Número de catálogo: B1214201
Número CAS: 7790-26-3
Peso molecular: 153.895896 g/mol
Clave InChI: FVAUCKIRQBBSSJ-LAIFMVDKSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El yoduro de sodio I 131 se produce típicamente mediante el bombardeo de neutrones del telurio o como subproducto de la fisión de uranio . El proceso implica los siguientes pasos:

Métodos de Producción Industrial: En entornos industriales, el yoduro de sodio I 131 se produce en instalaciones equipadas con reactores nucleares o aceleradores de partículas. El proceso de producción implica protocolos de seguridad estrictos para manipular el material radiactivo y garantizar la pureza del producto final .

Análisis De Reacciones Químicas

Chemical Composition and Stability

Sodium iodide I-131 is formulated as a sterile, alkaline solution containing:

  • No-carrier-added sodium iodide I-131 (37,000 MBq/mL at calibration) .

  • Stabilizers :

    • Disodium edetate dihydrate (chelating agent to prevent metal-catalyzed decomposition) .

    • Sodium thiosulfate pentahydrate (reducing agent to inhibit oxidation of iodide) .

  • Buffering agents : Dibasic sodium phosphate anhydrous maintains pH between 7.5–10 to suppress volatile hydrogen iodide (HI) formation .

The high pH ensures stability by preventing acid-driven side reactions, while sodium thiosulfate reduces free radicals generated during radiolysis .

Biochemical Reactions in Thyroid Tissue

Sodium iodide I-131 undergoes selective uptake and organification in thyroid follicular cells:

Process Mechanism Key Reactions
Uptake Active transport via sodium-iodide symporter (NIS)2 Na++INa2I\text{2 Na}^++\text{I}^-\rightarrow \text{Na}_2\text{I} (concentrates iodide 50x plasma levels) .
Oxidation Catalyzed by thyroid peroxidase (TPO)I+H2O2I++2OH\text{I}^-+\text{H}_2\text{O}_2\rightarrow \text{I}^++2\text{OH}^- .
Organification Iodination of thyroglobulin tyrosine residuesI++TyrMonoidotyrosine MIT Diiodotyrosine DIT \text{I}^++\text{Tyr}\rightarrow \text{Monoidotyrosine MIT }\rightarrow \text{Diiodotyrosine DIT } .
Hormone Synthesis Coupling of DIT and MITDIT+DITThyroxine T4 \text{DIT}+\text{DIT}\rightarrow \text{Thyroxine T4 }
DIT+MITTriiodothyronine T3 \text{DIT}+\text{MIT}\rightarrow \text{Triiodothyronine T3 } .

Beta emissions (β\beta^-) from I-131 decay (mean energy: 191.6 keV) destroy thyroid tissue, making it therapeutic for hyperthyroidism and thyroid cancer .

Absorption and Distribution

  • Absorption : 90% bioavailability within 60 minutes of oral administration .

  • Distribution : Extracellular fluid → concentrated in thyroid, stomach, salivary glands, and kidneys .

Metabolism and Excretion

Pathway Details
Oxidation Thyroid peroxidase converts I⁻ to reactive I⁺ for hormone synthesis .
Excretion - Urine : 37–75% (dependent on renal function) .
  • Feces : ~10% .

  • Half-life : Biological = 8.02 days (matches physical decay) .

Radiolytic Decomposition and Stabilization

I-131 decay produces reactive species that degrade the compound:

  • Beta particles induce radiolysis: H2OH++OH+e\text{H}_2\text{O}\rightarrow \text{H}^++\text{OH}^-+e^- .

  • Stabilizers mitigate effects :

    • Sodium thiosulfate scavenges free radicals .

    • Disodium edetate chelates metal ions that catalyze decomposition .

Radiation Emission Profile

Principal emissions during I-131 decay:

Radiation Type Mean % per Disintegration Energy (keV) Biological Impact
Beta-4 (β⁻)89.4%191.6Therapeutic tissue ablation .
Gamma-14 (γ)81.2%364.5Diagnostic imaging .
Gamma-18 (γ)7.1%637.0Shielding required .

Shielding : 2.59 cm of lead reduces radiation by 1,000x .

Adverse Chemical Interactions

  • Thyroiditis : Release of stored hormones exacerbates hyperthyroidism .

  • Hypothyroidism : Late autoimmune reaction in 31–54% of patients post-therapy .

  • Allergic reactions : Sulfites in formulation may cause anaphylaxis .

Decay Characteristics

Physical decay corrected via:

Days Post-Calibration Fraction Remaining
01.000
80.548
160.253
240.126

Data from .

Aplicaciones Científicas De Investigación

Actividad Biológica

Sodium iodide I-131 is a radioactive isotope commonly used in the treatment of thyroid diseases, particularly hyperthyroidism and thyroid cancer. Its biological activity is primarily characterized by its ability to selectively target thyroid tissue due to the natural uptake of iodine by the thyroid gland. This article discusses the biological mechanisms, therapeutic applications, side effects, and relevant case studies associated with Sodium iodide I-131.

Sodium iodide I-131 emits beta and gamma radiation, which facilitates its therapeutic effects. Approximately 90% of the energy released is in the form of beta radiation, which causes cellular damage and apoptosis in thyroid cells. The remaining 10% is gamma radiation, which is useful for imaging purposes but does not contribute to tissue destruction .

The biological activity of I-131 is largely mediated through the Sodium/Iodide Symporter (NIS) , which actively transports iodide into thyroid cells. Research indicates that exposure to I-131 can down-regulate NIS expression, thereby affecting subsequent iodide uptake and treatment efficacy .

Therapeutic Applications

1. Treatment of Hyperthyroidism:

  • Sodium iodide I-131 is used to treat hyperthyroidism by inducing thyroid cell destruction, leading to a decrease in hormone production. Studies show that about 70% of patients treated with I-131 develop hypothyroidism within ten years post-treatment .

2. Treatment of Thyroid Cancer:

  • In cases of thyroid carcinoma, particularly differentiated thyroid cancer, I-131 therapy is employed to ablate residual thyroid tissue after surgery or to treat metastatic disease. A study indicated that complete remission occurred in 35% of patients with pulmonary metastasis after multiple treatments with I-131 .

Side Effects and Complications

While Sodium iodide I-131 is effective, it is associated with various side effects:

  • Hypothyroidism: A significant number of patients develop hypothyroidism post-treatment; cumulative incidence rates can reach up to 70% within ten years .
  • Thyroiditis: Patients may experience transient inflammatory responses such as thyroiditis or tracheitis shortly after administration .
  • Sialoadenitis: Swelling and pain in salivary glands can occur due to radiation exposure, potentially leading to long-term dry mouth or taste alterations .
  • Bone Marrow Depression: High doses can lead to reversible bone marrow suppression, presenting as thrombocytopenia or anemia .

Case Studies

Case Study 1: Efficacy in Hyperthyroidism
A longitudinal study followed 848 patients treated for hyperthyroidism with Sodium iodide I-131 over 16 years. The results showed a cumulative incidence of hypothyroidism increasing by 2.8% per year post-treatment, with over half of the patients becoming hypothyroid by the end of the follow-up period .

Case Study 2: Response in Thyroid Cancer
In a cohort of patients with metastatic thyroid cancer treated with multiple doses of I-131 (ranging from 3.7 to 7.4 GBq), complete remission was observed in 38 out of 109 patients (35%), while partial remission occurred in an additional 44 patients. This highlights the effectiveness of I-131 in managing advanced thyroid malignancies .

Summary Table: Biological Activity and Effects

Parameter Description
Isotope Sodium iodide I-131
Radiation Type Beta (90%), Gamma (10%)
Primary Target Thyroid tissue
Common Indications Hyperthyroidism, Thyroid cancer
Cumulative Hypothyroidism Rate ~70% within 10 years
Common Side Effects Hypothyroidism, Sialoadenitis, Thyroiditis
Efficacy Rate (Thyroid Cancer) Complete remission in ~35%

Propiedades

Número CAS

7790-26-3

Fórmula molecular

INa

Peso molecular

153.895896 g/mol

Nombre IUPAC

sodium;iodine-131(1-)

InChI

InChI=1S/HI.Na/h1H;/q;+1/p-1/i1+4;

Clave InChI

FVAUCKIRQBBSSJ-LAIFMVDKSA-M

SMILES

[Na+].[I-]

SMILES isomérico

[Na+].[131I-]

SMILES canónico

[Na+].[I-]

Key on ui other cas no.

7790-26-3

Origen del producto

United States

Synthesis routes and methods

Procedure details

To the methylpyridinium iodide salt 7 (0.184 g, 0.500 mmol) was added dropwise a solution of sodium methoxide in methanol (1.2 mL, 0.5 M). The color of the mixture immediately changed from yellow to red. After stirring at room temperature for 10 min, the solvent was removed under reduced pressure. The resulting solid was then recrystallized from anhydrous methanol/THF to afford the orange title compound as a complex with NaI (0.382 g, 98%): 1H NMR (400 MHz, DMSO-d6): δ 8.818 (s, 2H), 5.983 (s, 2H), 4.265 (s, 3H), 2.055 (s, 6H), 1.566 (s, 6H); 13C NMR (100 MHz, DMSO-d6): δ 161.235, 142.173, 137.851, 132.019, 118.598, 114.039, 46.917, 19.574, 16.754; MS (ESI): m/z 242.4 [(M+H)+,100]; HRMS (EI): m/z 241.1463 [M+]; calcd, 241.1467. Anal. Calcd. for C16H19NO.NaI: C, 49.12; H, 4.90; N, 3.58. Found; C, 49.04; H, 5.40; N, 3.49.
Name
methylpyridinium iodide salt
Quantity
0.184 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One
Name
Yield
98%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.